
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that contains a benzene ring fused to a pyrazine ring. The oxidation of both nitrogens in the pyrazine ring results in the formation of the 1,4-dioxide derivative. This compound is known for its diverse biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide typically involves the reaction of appropriate quinoxaline derivatives with oxidizing agents. For instance, a common method includes the reaction of 3-phenylquinoxaline-2-carbonitrile with hydrogen peroxide or other peroxides under controlled conditions to achieve the 1,4-dioxide form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the N-oxide moiety can lead to the formation of radical anions and other reduced species.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, reduced quinoxaline species, and higher oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antitumoral activities, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism of action of 2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Antitumoral Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species and activation of caspase pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide can be compared with other similar compounds, such as:
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide: Similar in structure but with an amino group, exhibiting different biological activities.
3-Phenyl-2-ethylthioquinoxaline-1,4-dioxide: Contains an ethylthio group, showing variations in antimicrobial and antitumoral activities.
3-Methyl-2-quinoxalinacetyl-1,4-dioxide: A derivative with a methyl group, used in different medicinal applications.
Eigenschaften
CAS-Nummer |
33074-70-3 |
|---|---|
Molekularformel |
C15H9N3O2 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O2/c16-10-14-15(11-6-2-1-3-7-11)18(20)13-9-5-4-8-12(13)17(14)19/h1-9H |
InChI-Schlüssel |
UEVRLCVBDJUNJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


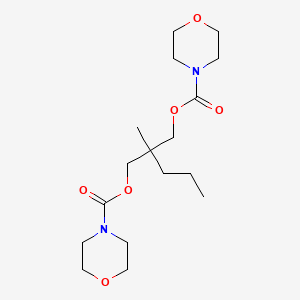
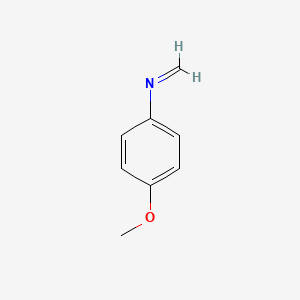

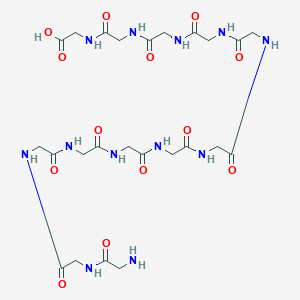
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

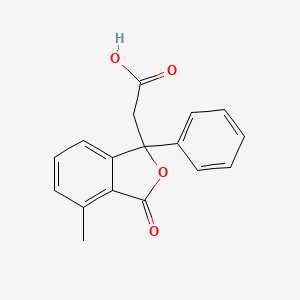

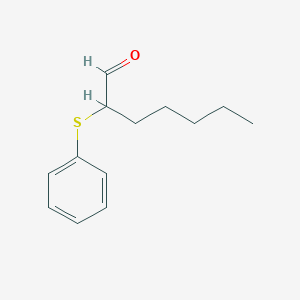


![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)


